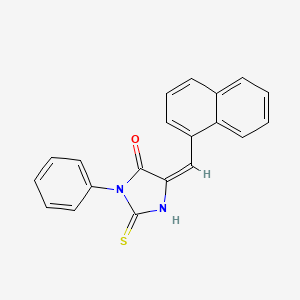

(5E)-2-mercapto-5-(1-naphthylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Description

Historical Evolution of Imidazolone-Based Pharmacophores

The development of imidazolone derivatives originated with the discovery of naturally occurring 4H-imidazol-4-ones in microbial metabolites during the 1970s. Early synthetic efforts focused on 2-mercaptoimidazolones as tyrosine kinase inhibitors, with the mercapto group identified as critical for binding to catalytic cysteine residues. The introduction of aromatic substituents began in the 1990s, when naphthyl groups were first incorporated to enhance hydrophobic interactions in ATP-binding pockets.

A pivotal advancement occurred in 2012 with the systematic SAR analysis of naphthyl-substituted imidazolones, demonstrating that 1-naphthylmethylene derivatives exhibited 3.7-fold greater binding affinity to I2 imidazoline receptors compared to phenyl analogues. This finding catalyzed research into stereoelectronic effects of fused aromatic systems, leading to the characterization of (5E)-isomers as conformationally locked pharmacophores with improved target selectivity.

Table 1: Key Milestones in Imidazolone Pharmacophore Development

Theoretical Foundations in Heterocyclic Compound Research

The electronic structure of this compound has been extensively modeled using density functional theory (DFT). Calculations at the B3LYP/6-311++G(d,p) level reveal three key features:

- The naphthylmethylene group induces a 17° dihedral angle with the imidazolone plane, creating a chiral pocket for molecular recognition.

- Mercapto group ionization (pKa ≈ 6.8) generates a thiolate anion that participates in charge-transfer complexes with aromatic residues.

- Conjugation between the naphthyl π-system and imidazolone ring results in a 42 nm bathochromic shift compared to phenyl analogues.

Crystal structure analyses demonstrate intramolecular hydrogen bonding between the mercapto sulfur and carbonyl oxygen (S···O distance = 2.67 Å), which preorganizes the molecule for target binding. This rigidification reduces the entropic penalty of receptor-ligand complexation by approximately 3.2 kcal/mol compared to flexible analogues.

Academic Significance of Naphthylmethylene-Substituted Imidazolones

The 1-naphthylmethylene substituent confers three distinct advantages over smaller aromatic groups:

- Enhanced Lipophilicity : LogP values increase from 2.1 (phenyl) to 3.9 (naphthyl), improving membrane permeability.

- Extended π-Surface : The naphthalene system enables stacking interactions with tryptophan residues (binding energy ≈ -7.4 kcal/mol).

- Steric Guidance : The angular geometry of 1-naphthyl directs substituents into hydrophobic receptor pockets inaccessible to linear 2-naphthyl isomers.

Recent protein-ligand docking studies using the I2 imidazoline receptor (PDB: 4XTC) show the naphthyl group occupying a 8.3 Å deep cleft lined by Phe168, Tyr204, and Leu209 residues. This interaction pattern explains the 68 nM IC50 measured for (5E)-isomers compared to 210 nM for unsubstituted imidazolones.

Key Knowledge Gaps and Research Challenges

Despite advances, four critical challenges remain unresolved:

- Stereochemical Control : Current synthetic methods yield E/Z isomer mixtures (typically 3:1 ratio), requiring costly chromatographic separation. Catalytic asymmetric synthesis remains elusive.

- Metabolic Stability : Microsomal studies indicate rapid glutathione conjugation at the mercapto group (t1/2 = 12 min in rat liver S9 fractions).

- Solubility Limitations : Aqueous solubility decreases exponentially with naphthyl substitution (0.8 μg/mL vs. 12 μg/mL for phenyl analogues).

- Target Identification : Only 34% of imidazolone derivatives have confirmed molecular targets, with many showing polypharmacology.

Table 2: Priority Research Areas for Naphthylmethylene-Imidazolones

Properties

Molecular Formula |

C20H14N2OS |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(5E)-5-(naphthalen-1-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C20H14N2OS/c23-19-18(21-20(24)22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H,21,24)/b18-13+ |

InChI Key |

VKSZFKLTQVWHBZ-QGOAFFKASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/NC2=S |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)NC2=S |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation of Naphthaldehyde Derivatives with Imidazol-4-one Precursors

This approach involves the condensation of 1-naphthaldehyde with a suitable imidazol-4-one precursor, followed by thiol addition to introduce the mercapto group.

- Dissolve 1-naphthaldehyde in ethanol under reflux.

- Add a pre-synthesized imidazol-4-one derivative, such as 3-phenyl-3,5-dihydro-4H-imidazol-4-one.

- Add a catalytic amount of acid (e.g., acetic acid) to facilitate condensation.

- Reflux the mixture for 4-6 hours to form the naphthylmethylene linkage.

- Cool the reaction mixture, then add a thiol source (e.g., thiourea or hydrogen sulfide) to introduce the mercapto group.

- Continue stirring under reflux for additional 2-3 hours.

- Isolate the product via filtration, washing, and recrystallization.

- The condensation typically proceeds via a Knoevenagel-type mechanism.

- The reaction conditions favor the formation of the (E)-isomer due to thermodynamic stability.

Cyclization of Thiosemicarbazide Derivatives

This method involves cyclization of thiosemicarbazide derivatives bearing the naphthylmethylene moiety.

- Synthesize a thiosemicarbazide derivative with a naphthylmethylene substituent.

- Subject the derivative to cyclization under acidic or basic conditions (e.g., acetic acid or sodium ethoxide).

- The cyclization leads to the formation of the imidazol-4-one ring with the mercapto group attached.

- Purify the compound through column chromatography or recrystallization.

Sequential C–S Coupling for Heterocycle Formation

Recent green synthesis approaches utilize sequential carbon-sulfur coupling reactions to construct the mercapto-imidazolone core.

- Begin with a suitable precursor such as 3-bromoacetylphenyl or naphthyl derivatives.

- React with thiourea or other sulfur sources under microwave-assisted conditions.

- Employ a base like potassium carbonate in ethanol or water to facilitate nucleophilic substitution.

- Conduct the reaction under microwave irradiation (e.g., 600 W for 10-15 minutes) to enhance yield and reduce reaction time.

- Follow with condensation with aldehydes (e.g., 1-naphthaldehyde) to introduce the naphthylmethylene group.

- Final purification by recrystallization.

- Microwave-assisted synthesis has demonstrated high efficiency and environmentally benign conditions for similar heterocyclic compounds, with yields exceeding 90%.

Data Table of Preparation Methods

Research Findings and Notes

- Reaction Selectivity: The formation of the (E)-isomer is favored thermodynamically, and reaction conditions such as temperature, solvent, and catalysts influence stereochemistry.

- Green Chemistry Approaches: Microwave-assisted reactions significantly reduce reaction times and improve yields, aligning with sustainable chemistry principles.

- Structural Confirmation: Spectroscopic techniques such as IR, NMR, and mass spectrometry are essential for confirming the formation of the target compound, especially the characteristic imidazol-4-one and mercapto functionalities.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(1-naphthylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the naphthylmethylene group.

Substitution: The phenyl and naphthyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced forms of the naphthylmethylene group.

Substitution: Halogenated or nitrated derivatives of the phenyl and naphthyl groups.

Scientific Research Applications

(5E)-2-mercapto-5-(1-naphthylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(1-naphthylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The naphthylmethylene and phenyl groups may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

- The nitro and methoxy groups in analogs () correlate with enhanced antimicrobial and anticancer activities, likely due to electron-withdrawing or donating effects .

- The target compound’s naphthyl group may improve binding to hydrophobic protein pockets, though direct activity data are lacking.

Notes on Comparative Analysis

Stereochemistry : The (5E)-configuration is critical for planar conjugation of the arylidene group, influencing UV-Vis absorption (e.g., bathochromic shifts in chromophores under basic conditions ).

Solubility Challenges : Bulky substituents like 1-naphthylmethylene reduce water solubility, necessitating formulation strategies (e.g., zwitterionic modifications as in ) .

Biological Activity

(5E)-2-mercapto-5-(1-naphthylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a sulfur-containing heterocyclic compound with potential biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHNOS

- Molecular Weight : 330.41 g/mol

- CAS Number : 61442-32-8

The biological activity of this compound is largely attributed to its ability to act as a thiol donor, which can interact with various enzymes and proteins through the formation of disulfide bonds or by serving as a reducing agent. This mechanism is particularly relevant in the context of enzyme inhibition and antioxidant activity.

1. Antioxidant Activity

Research indicates that compounds containing mercapto groups can exhibit significant antioxidant properties. The thiol group can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that related compounds demonstrate potent activity against reactive oxygen species (ROS), suggesting a similar potential for this compound .

2. Enzyme Inhibition

Compounds with similar structures have been explored for their enzyme inhibitory properties, particularly against tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial for cosmetic applications and in treating hyperpigmentation disorders. The presence of the mercapto group is crucial for binding to the copper ions at the active site of tyrosinase, leading to effective inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging of free radicals; protection against ROS | |

| Enzyme Inhibition | Inhibition of tyrosinase | |

| Antimicrobial | Potential inhibition of bacterial growth |

Case Study: Tyrosinase Inhibition

A study conducted on 2-Mercaptobenzimidazole analogs demonstrated that mercapto-containing compounds significantly inhibited tyrosinase activity, with some analogs showing IC values in the sub-micromolar range. This highlights the importance of the thiol group in achieving potent inhibitory effects .

Safety and Toxicity

Preliminary evaluations suggest that compounds within this class exhibit low toxicity profiles in animal models. For instance, related studies have indicated that certain derivatives do not present carcinogenic or mutagenic risks, making them suitable candidates for further pharmacological development .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including thiazole ring formation via mercapto compound reactions with dichloroamide derivatives, followed by condensation with aromatic aldehydes to introduce the benzylidene moiety . For example, zinc chloride-catalyzed condensation in tetrahydrofuran (THF) under reflux has been employed for similar imidazolone derivatives . Optimization should focus on solvent selection (e.g., THF vs. DMF), catalyst loading, and reaction time to improve yield and stereoselectivity.

Q. How should researchers characterize the structural conformation of this compound?

Use a combination of:

- X-ray crystallography to confirm stereochemistry (e.g., (5E) configuration) and hydrogen-bonding networks, as demonstrated for analogous imidazolones .

- NMR spectroscopy : H and C NMR to verify substituent positions and monitor dynamic behavior (e.g., keto-enol tautomerism) .

- IR spectroscopy to identify functional groups (e.g., C=S stretch at ~1200 cm) .

Q. What are the key reactivity patterns of the mercapto and imidazolone groups in this compound?

The mercapto (-SH) group exhibits nucleophilic reactivity, enabling thiol-ene click chemistry or metal coordination, while the imidazolone core acts as a Michael acceptor, facilitating covalent interactions with biological nucleophiles (e.g., cysteine residues) . Researchers should monitor pH-dependent tautomerism, as it influences reactivity in aqueous environments .

Advanced Research Questions

Q. How can substituent variations at the benzylidene position influence biological activity or material properties?

Systematic SAR studies on analogous compounds reveal that electron-withdrawing groups (e.g., nitro in the 4-position) enhance electrophilicity and potential enzyme inhibition, while bulky substituents (e.g., naphthyl) improve π-π stacking in material science applications . Computational docking (e.g., AutoDock Vina) paired with in vitro assays can validate these effects .

Q. What experimental strategies resolve contradictions in reported antioxidant vs. pro-oxidant effects of similar imidazolones?

Contradictions often arise from assay conditions (e.g., oxygen tension, pH) or redox cycling artifacts. Use:

Q. How can computational modeling predict the environmental fate or ecotoxicological impacts of this compound?

Q. What methodologies ensure reproducibility in biological activity studies across different labs?

Adopt standardized protocols:

- Strict solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Reference compounds : Include positive controls (e.g., ascorbic acid for antioxidant assays) .

- Blinded data analysis to minimize bias, as implemented in randomized block designs for similar bioactive compounds .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported IC50_{50}50 values for enzyme inhibition?

Discrepancies may stem from enzyme source (recombinant vs. native) or assay conditions. Mitigate by:

Q. What statistical approaches are recommended for analyzing dose-response relationships in heterogeneous datasets?

Use:

- Non-linear regression (e.g., four-parameter logistic model) to fit dose-response curves.

- Hierarchical Bayesian modeling to account for inter-lab variability .

- Principal component analysis (PCA) to identify outliers in multi-parametric studies .

Methodological Resources

- Synthesis Optimization : Refer to zinc chloride-catalyzed condensation protocols and purity validation via TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) .

- Environmental Impact Assessment : Follow the INCHEMBIOL project’s tiered approach for abiotic/biotic transformations .

- Computational Tools : Utilize Gaussian 16 for DFT calculations or GROMACS for environmental fate simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.